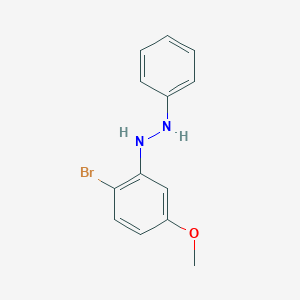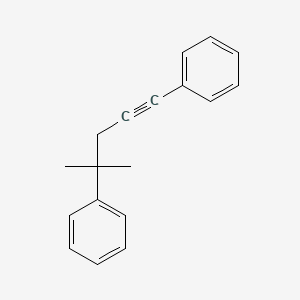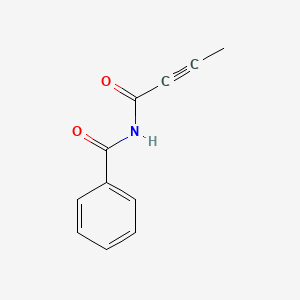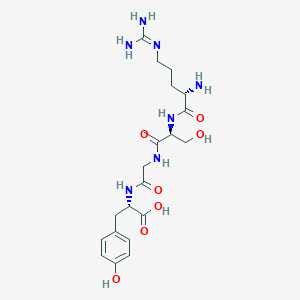
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine is an organic compound that features a bromine atom, a methoxy group, and a phenylhydrazine moiety
Méthodes De Préparation
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to optimize efficiency and reduce costs .
Analyse Des Réactions Chimiques
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenylboronic acid: This compound also contains a bromine and methoxy group but differs in its boronic acid functionality.
1-(5-Bromo-2-methoxyphenyl)acetone: Similar in structure but contains an acetone group instead of a phenylhydrazine moiety.
The uniqueness of this compound lies in its phenylhydrazine group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918946-24-4 |
|---|---|
Formule moléculaire |
C13H13BrN2O |
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
1-(2-bromo-5-methoxyphenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-8-12(14)13(9-11)16-15-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
Clé InChI |
CZKXQINYGKVJRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)

![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)







![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
